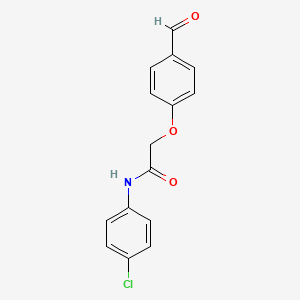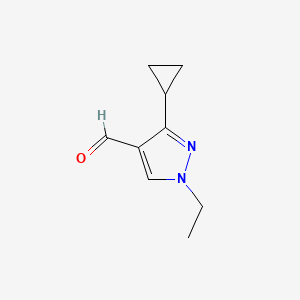
2-(1,3-Dioxolan-2-ylmethyl)naphthalene
Descripción general
Descripción
“2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is 1S/C14H14O2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9,14H,7-8,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is a white solid . It has a molecular weight of 214.26 and a molecular formula of C14H14O2 . The compound has a complexity of 223, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-Dioxolan-2-ylmethyl)naphthalene, focusing on six unique applications:
Organic Synthesis and Catalysis
2-(1,3-Dioxolan-2-ylmethyl)naphthalene is widely used in organic synthesis, particularly in the formation of complex molecular structures. Its unique structure allows it to act as a versatile intermediate in various catalytic reactions, including the Wittig reaction, which is essential for forming carbon-carbon double bonds. This compound’s stability and reactivity make it a valuable tool in synthesizing pharmaceuticals and fine chemicals .
Fluorescent Probes for Biological Imaging
This compound is utilized in the development of fluorescent probes for biological imaging. Its ability to form stable complexes with various biomolecules makes it ideal for detecting specific cellular components. Researchers have used it to create ratiometric fluorescent probes that can selectively detect cysteine over homocysteine and glutathione, which are crucial for studying cellular redox states and oxidative stress .
Drug Development and Medicinal Chemistry
In medicinal chemistry, 2-(1,3-Dioxolan-2-ylmethyl)naphthalene serves as a building block for synthesizing potential drug candidates. Its incorporation into molecular frameworks can enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability. It has been employed in the synthesis of antitumor agents and inhibitors of key enzymes like calmodulin kinase II, which are targets for cancer therapy .
Material Science and Polymer Chemistry
This compound finds applications in material science, particularly in the design of advanced polymers and materials. Its structural features allow it to be incorporated into polymer backbones, enhancing the mechanical and thermal properties of the resulting materials. Researchers have explored its use in creating high-performance polymers for applications in electronics and aerospace .
Environmental Chemistry and Sensor Development
2-(1,3-Dioxolan-2-ylmethyl)naphthalene is also used in environmental chemistry for developing sensors that detect pollutants and hazardous substances. Its ability to form stable complexes with various analytes makes it suitable for creating sensitive and selective sensors. These sensors can be employed in monitoring environmental contaminants, ensuring safety and compliance with regulatory standards .
Electrochemical Applications
In electrochemistry, this compound is used to develop electrodes and electrolytes for various applications, including energy storage and conversion devices. Its unique electrochemical properties enable the design of efficient and durable components for batteries and supercapacitors. Researchers have investigated its potential in enhancing the performance of lithium-ion batteries and other energy storage systems .
Propiedades
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9,14H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJWMQNHNCUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397001 | |
| Record name | 2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-ylmethyl)naphthalene | |
CAS RN |
305861-54-5 | |
| Record name | 2-(naphthalen-2-ylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




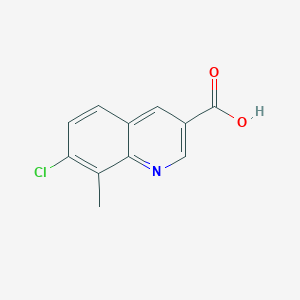
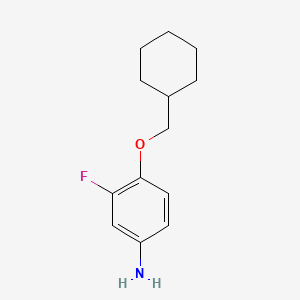
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)
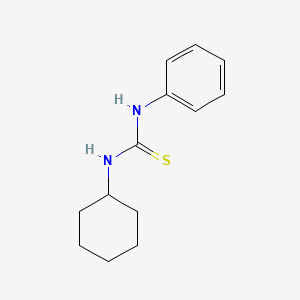
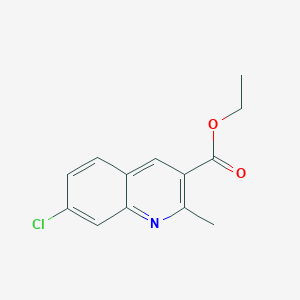


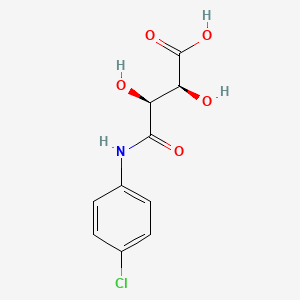
![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
